molecular formula C26H29N3O8 B2505838 ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate CAS No. 1351611-92-1

ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate

Cat. No.: B2505838
CAS No.: 1351611-92-1
M. Wt: 511.531
InChI Key: GMSYWHFWUKHVMH-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate is a complex organic compound with significant relevance in the field of medicinal chemistry. It features a multi-ring structure and various functional groups, which contribute to its diverse chemical reactivity and potential applications. This compound can serve as a scaffold for the development of pharmaceuticals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate typically involves several steps:

  • Formation of the benzimidazole core: This step often begins with the reaction of o-phenylenediamine with phenoxyacetic acid under acidic conditions to form the benzimidazole ring.

  • Piperidine incorporation: The benzimidazole intermediate is then subjected to alkylation with a piperidine derivative, forming a benzimidazole-piperidine intermediate.

  • Esterification and oxalate formation: The intermediate undergoes esterification with ethyl oxalate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production often leverages continuous flow chemistry and high-throughput screening to optimize reaction conditions and scale-up synthesis. Key parameters include temperature, pressure, and reagent concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate undergoes several types of reactions, such as:

  • Oxidation: It can be oxidized to form various products depending on the oxidizing agent and conditions.

  • Reduction: Selective reduction of specific functional groups can be achieved using reducing agents.

  • Substitution: Nucleophilic and electrophilic substitution reactions occur on the aromatic rings and piperidine moiety.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, acyl halides, and various nucleophiles.

Major Products

Major products vary depending on the type of reaction. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions introduce new functional groups such as alkyl or acyl groups.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its interactions with biological targets, potential as a ligand in biochemical assays.

  • Medicine: Explored for its potential as a therapeutic agent, especially in the context of anticancer, antiviral, and antimicrobial activities.

  • Industry: Used in the development of novel materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzimidazol-2-yl)methyl)piperidin-1-yl)acetate

  • Methyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate

  • Ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-indol-1-yl)methyl)piperidin-1-yl)acetate

Uniqueness

Compared to similar compounds, ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate exhibits unique reactivity due to the presence of the benzimidazole and piperidine moieties, offering distinct binding affinities and biological activities. Its versatility makes it a valuable scaffold in drug discovery and development.

There you have it—an extensive dive into the fascinating world of this compound

Properties

IUPAC Name

ethyl 2-oxo-2-[4-[[2-(phenoxymethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4.C2H2O4/c1-2-30-24(29)23(28)26-14-12-18(13-15-26)16-27-21-11-7-6-10-20(21)25-22(27)17-31-19-8-4-3-5-9-19;3-1(4)2(5)6/h3-11,18H,2,12-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSYWHFWUKHVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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